molecular formula C9H13ClFN B6252774 [(1R)-1-(4-fluorophenyl)ethyl](methyl)amine hydrochloride CAS No. 1095514-42-3

[(1R)-1-(4-fluorophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B6252774
CAS No.: 1095514-42-3
M. Wt: 189.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(4-fluorophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H14ClFN. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-fluorophenyl)ethylamine hydrochloride typically involves the reaction of ®-1-(4-fluorophenyl)ethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of (1R)-1-(4-fluorophenyl)ethylamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(4-fluorophenyl)ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1R)-1-(4-fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter levels and inhibition of specific enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-fluorophenyl)ethylamine
  • (S)-1-(4-fluorophenyl)ethylamine
  • ®-1-(4-chlorophenyl)ethylamine
  • ®-1-(4-bromophenyl)ethylamine

Uniqueness

(1R)-1-(4-fluorophenyl)ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of both a fluorine atom and a methyl group. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

1095514-42-3

Molecular Formula

C9H13ClFN

Molecular Weight

189.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.